



Application Notes and Protocols for AAL993 In Vivo Mouse Model

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for evaluating the efficacy of **AAL993**, a potent VEGFR inhibitor, in a preclinical in vivo mouse model of melanoma. The included methodologies, data summaries, and pathway diagrams are intended to guide researchers in the setup and execution of similar studies.

Introduction

AAL993 is a selective inhibitor of Vascular Endothelial Growth Factor (VEGF) receptors, playing a crucial role in angiogenesis, the formation of new blood vessels.[1][2] By targeting VEGFR-1, VEGFR-2, and VEGFR-3, **AAL993** effectively hinders the signaling cascades that promote tumor neovascularization, thereby impeding tumor growth and metastasis.[3][4][5][6] [7][8] These notes detail a protocol using the B16 melanoma syngeneic mouse model to assess the anti-tumor activity of **AAL993** in vivo.[1][6][9][10]

Quantitative Data Summary

The following tables summarize the key quantitative data related to the activity of **AAL993**.

Table 1: In Vitro Inhibitory Activity of AAL993



Target	IC50 (nM)
VEGFR-1 (Flt-1)	130[3][4][5][7]
VEGFR-2 (KDR/Flk-1)	23[3][4][5][7]
VEGFR-3 (Flt-4)	18[3][4][5][7]
c-Kit	236[3][6]
CSF-1R	380[6]
PDGFRβ	640[3][6]
EGFR	1,040[3]

Table 2: In Vivo Efficacy of AAL993

Model	Endpoint	Dosage	Result
VEGF-induced angiogenesis implant	Inhibition of angiogenesis	7 mg/kg	ED50[2][4]
B16 melanoma xenograft	Inhibition of primary tumor growth	24-100 mg/kg (p.o., daily for 14 days)	Significant inhibition[4]
B16 melanoma xenograft	Inhibition of spontaneous peripheral metastases	24-100 mg/kg (p.o., daily for 14 days)	Significant inhibition[4]

Experimental Protocols Cell Culture

- Cell Line: B16-F10 murine melanoma cells.
- Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.



 Subculturing: Passage cells when they reach 70-80% confluency to maintain them in the logarithmic growth phase.

Animal Model

- Mouse Strain: C57BL/6 mice, 6-8 weeks old.
- Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.
- Housing: House mice in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle
 and provide ad libitum access to food and water. All animal procedures should be performed
 in accordance with institutional guidelines for animal care and use.

Tumor Cell Implantation

- Harvest B16-F10 cells from culture flasks using trypsin-EDTA.
- Wash the cells twice with sterile, serum-free RPMI-1640 medium.
- Resuspend the cells in sterile phosphate-buffered saline (PBS) at a concentration of 1 x 10^6 cells/100 μ L.
- Subcutaneously inject 100 μL of the cell suspension into the right flank of each mouse.

AAL993 Formulation and Administration

- Vehicle Preparation: A common vehicle for oral gavage is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Alternatively, corn oil can be used.
- AAL993 Formulation: Calculate the required amount of AAL993 based on the mean body weight of the mice in each group to achieve the desired dosage (e.g., 25 mg/kg, 50 mg/kg, and 100 mg/kg). Dissolve the AAL993 powder in the vehicle. Ensure the solution is homogenous; vortexing or brief sonication may be necessary. Prepare fresh daily.
- Administration: Administer the formulated AAL993 or vehicle control to the mice once daily
 via oral gavage using a 20-gauge, 1.5-inch curved feeding needle. The volume of
 administration should be approximately 10 mL/kg of body weight.

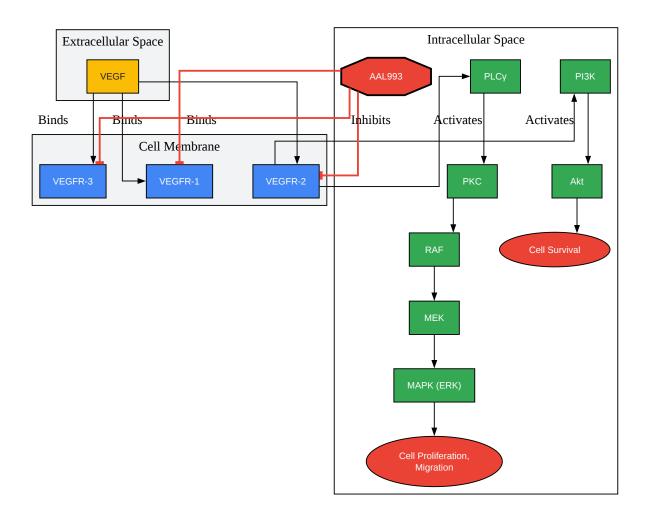


Monitoring and Endpoints

- Tumor Growth:
 - Begin monitoring for palpable tumors approximately 5-7 days after implantation.
 - Measure tumor dimensions (length and width) twice weekly using digital calipers.
 - Calculate tumor volume using the formula: Tumor Volume (mm³) = 0.5 x (Length x Width²). [11][12]
- Body Weight: Record the body weight of each mouse twice weekly to monitor for signs of toxicity.
- Clinical Observations: Observe the mice daily for any changes in behavior, appearance, or signs of distress.
- Endpoint: Euthanize mice when tumors reach a predetermined size (e.g., 1500-2000 mm³) or if there are signs of significant morbidity (e.g., >20% body weight loss, ulceration of the tumor).
- Tissue Collection: At the end of the study, euthanize all remaining animals. Excise the primary tumors and weigh them. Collect lungs and other organs as needed to assess metastasis.

Visualizations VEGF Signaling Pathway and AAL993 Inhibition









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